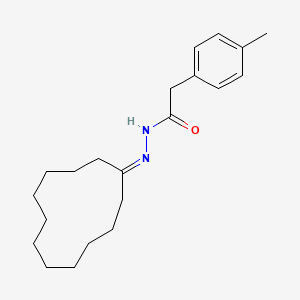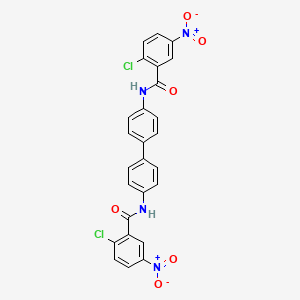![molecular formula C20H17BrN2O3 B11560510 3-(3-bromophenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B11560510.png)
3-(3-bromophenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group and a hydroxynaphthalenyl moiety connected through a hydrazide linkage, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the preparation of 3-bromophenol, which is then reacted with an appropriate alkylating agent to form 3-bromophenoxypropane.
Hydrazide Formation: The bromophenoxypropane is then treated with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and related compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and related derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Phenolic Derivatives: From nucleophilic substitution reactions.
Hydrazones: From condensation reactions with aldehydes and ketones.
Amines and Oxides: From reduction and oxidation reactions, respectively.
Scientific Research Applications
3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Bromophenoxy)methyl]benzoic acid
- [(E)-({3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene)amino]urea
Uniqueness
3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide stands out due to its unique combination of a bromophenoxy group and a hydroxynaphthalenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H17BrN2O3 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-(3-bromophenoxy)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C20H17BrN2O3/c21-15-5-3-6-16(12-15)26-11-10-20(25)23-22-13-18-17-7-2-1-4-14(17)8-9-19(18)24/h1-9,12-13,24H,10-11H2,(H,23,25)/b22-13+ |
InChI Key |
LRVQSXHKLACCLZ-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CCOC3=CC(=CC=C3)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CCOC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B11560429.png)
![{2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11560433.png)



![N-[(E)-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylmethylidene]biphenyl-4-amine](/img/structure/B11560447.png)
![3-Fluoro-N-({N'-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11560451.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11560462.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11560465.png)
![2-[(E)-(2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-bromobenzoate (non-preferred name)](/img/structure/B11560471.png)
![N-(3-Bromophenyl)-4-{N'-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide](/img/structure/B11560473.png)

![(3E)-N-(2,4-difluorophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11560476.png)

